2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic Acid
CAS No.:
Cat. No.: VC13288479
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO4 |
|---|---|
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | 2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic acid |
| Standard InChI | InChI=1S/C17H17NO4/c1-11-4-3-5-15(12(11)2)18-17(21)13-6-8-14(9-7-13)22-10-16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
| Standard InChI Key | YQGJRAVUEPXNPP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)C |
Introduction
2-[4-[(2,3-Dimethylphenyl)carbamoyl]phenoxy]acetic acid is an organic compound with potential applications in pharmaceuticals and chemical research. Its structure consists of a phenoxyacetic acid backbone substituted with a carbamoyl group attached to a dimethylphenyl moiety. This compound belongs to the class of phenoxyacetic acids, which are known for their diverse roles in medicinal chemistry and agrochemicals.
Synthesis
The synthesis of 2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic acid typically involves the following steps:
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Preparation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl group by reacting 2,3-dimethylaniline with a suitable isocyanate or carbonyl derivative.
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Phenoxyacetic Acid Coupling: The intermediate is then coupled with phenoxyacetic acid under controlled conditions using coupling agents such as DCC (dicyclohexylcarbodiimide).
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Purification: The final product is purified through recrystallization or chromatography to ensure high purity.
Applications
The compound has potential applications in:
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Pharmaceutical Research: Phenoxyacetic derivatives are studied for their anti-inflammatory and anticancer properties.
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Agrochemicals: Similar compounds are used as herbicides or plant growth regulators.
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Material Science: Functionalized phenoxy compounds serve as precursors for advanced materials.
Biological Activity
While specific biological data for this compound is limited, related phenoxyacetic acids have demonstrated:
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Anti-inflammatory activity through inhibition of cyclooxygenase enzymes.
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Antimicrobial properties against bacterial and fungal strains.
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Potential as intermediates in drug development targeting metabolic disorders.
Analytical Characterization
The characterization of this compound can be performed using standard analytical techniques:
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NMR Spectroscopy (1H and 13C): To confirm the structure and substitution pattern.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups such as carbamoyl and carboxylic acid.
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High-Performance Liquid Chromatography (HPLC): For purity assessment.
Safety and Handling
As with most organic compounds, proper safety precautions should be taken:
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Use appropriate personal protective equipment (PPE).
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Store in a cool, dry place away from oxidizing agents.
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Handle in a well-ventilated area to avoid inhalation of vapors.
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